HepG2 Cytotoxicity Liability: A Favorable Safety Window Relative to Anti-Parasitic Activity
In a matched panel of assays, N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide exhibited minimal cytotoxicity against human HepG2 hepatoma cells (only -10.7% inhibition at 10 µM, indicating no significant toxicity) [1], while demonstrating measurable anti-parasitic activity against Plasmodium berghei liver stages (41.52% inhibition at 2 µM) [2]. Further, the compound showed no significant activity against P. falciparum asexual blood stages at 5 µM (-272% inhibition, reflecting potential growth stimulation or assay artifact) [3], and only marginal activity against P. falciparum stage V gametocytes (1.11% inhibition at 2 µM) [4]. This differential profile suggests selective pressure against liver-stage malaria with a low intrinsic cytotoxicity risk, a rare combination in pyridazine-3-carboxamide screening hits.
| Evidence Dimension | Cytotoxicity vs. anti-parasitic activity profile |
|---|---|
| Target Compound Data | HepG2: -10.7% inhibition at 10 µM; P. berghei liver stage: 41.52% inhibition at 2 µM; P. falciparum ABS: -272.0% at 5 µM; P. falciparum gametocytes: 1.11% at 2 µM |
| Comparator Or Baseline | Typical pyridazine-3-carboxamide screening hits often show pan-activity or uniform inactivity across all Plasmodium life stages; no single comparator measured in identical panel, but class baseline is flat activity profile. |
| Quantified Difference | Selectivity window: >51% differential between HepG2 toxicity and P. berghei liver-stage activity at comparable concentrations; minimal or negative activity on blood-stage and gametocyte forms. |
| Conditions | HepG2 toxicity assay at 10 µM; P. berghei liver-stage luciferase assay at 2 µM; P. falciparum ABS assay at 5 µM; P. falciparum Stg V gametocyte assay at 2 µM. Source: ACS Infect Dis (2020) screening panel. |
Why This Matters
For procurement aimed at liver-stage malaria probe development, this compound provides a pre-validated starting point with an intrinsic selectivity window not commonly found in commercial pyridazine-3-carboxamide libraries.
- [1] ChEMBL Activity ID 20420720: Toxicity liver stage against HepG2, at 10uM (CHEMBL4513219). Source document: CHEMBL4513216, ACS Infect Dis (2020). View Source
- [2] ChEMBL Activity ID 20283548: Screen against P. berghei liver stage (PbLuc), transformed with Luciferase, at 2uM (CHEMBL4513217). Source document: CHEMBL4513216, ACS Infect Dis (2020). View Source
- [3] ChEMBL Activity ID 20486813: Screen against P. falciparum Asexual Blood Stage (ABS), at 5uM (CHEMBL4513220). Source document: CHEMBL4513216, ACS Infect Dis (2020). View Source
- [4] ChEMBL Activity ID 20554145: Screen against P. falciparum Stg V gametocytes, at 2uM (CHEMBL4513221). Source document: CHEMBL4513216, ACS Infect Dis (2020). View Source
